(R)-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
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Overview
Description
®-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes adamantane and phosphino groups, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of adamantane derivatives with phosphino phenyl compounds under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, ®-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, enhancing the efficiency of catalytic reactions .
Biology and Medicine
Its ability to interact with biological molecules makes it a candidate for designing new therapeutic agents .
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials and polymers. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of ®-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their function. This interaction is often mediated by the phosphino and adamantane groups, which provide the necessary binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- ®-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- (S)-N-(®-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- ®-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfonamide
Uniqueness
The uniqueness of ®-N-((S)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide lies in its specific stereochemistry and the presence of both adamantane and phosphino groups. These features contribute to its high reactivity and selectivity in various chemical reactions, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C38H52NOPS |
---|---|
Molecular Weight |
601.9 g/mol |
IUPAC Name |
N-[(S)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C38H52NOPS/c1-36(2,3)42(40)39(4)35(32-10-6-5-7-11-32)33-12-8-9-13-34(33)41(37-20-26-14-27(21-37)16-28(15-26)22-37)38-23-29-17-30(24-38)19-31(18-29)25-38/h5-13,26-31,35H,14-25H2,1-4H3/t26?,27?,28?,29?,30?,31?,35-,37?,38?,41?,42?/m0/s1 |
InChI Key |
MWJGYFSGTDMIEO-ZPABIEPUSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N(C)[C@@H](C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 |
Canonical SMILES |
CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7 |
Origin of Product |
United States |
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